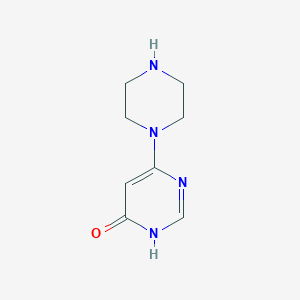
6-piperazin-1-yl-3H-pyrimidin-4-one
Vue d'ensemble
Description
“6-piperazin-1-yl-3H-pyrimidin-4-one” is a chemical compound with the IUPAC name 6-(piperazin-1-yl)pyrimidine-2,4-diol . It has a molecular weight of 196.21 . This compound is a solid in its physical form .
Synthesis Analysis
There are several methods to synthesize “6-piperazin-1-yl-3H-pyrimidin-4-one”. One method involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives .Molecular Structure Analysis
The InChI code for “6-piperazin-1-yl-3H-pyrimidin-4-one” is 1S/C8H12N4O2/c13-7-5-6 (10-8 (14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2, (H2,10,11,13,14) .Physical And Chemical Properties Analysis
“6-piperazin-1-yl-3H-pyrimidin-4-one” is a solid compound with a molecular weight of 196.21 .Applications De Recherche Scientifique
Anticancer Activity
- A study by Mallesha et al. (2012) synthesized derivatives of 6-piperazin-1-yl-pyrimidin-4-one, showing antiproliferative effects against several human cancer cell lines.
- Ghule et al. (2013) developed derivatives with anticancer and anti-inflammatory activity.
- Çiftçi et al. (2021) investigated benzimidazole derivatives bearing this compound for their anticancer activities.
Antimicrobial Activity
- The work by Yurttaş et al. (2016) synthesized derivatives to test against microorganism strains, showing high antimicrobial activity.
- Krishnamurthy et al. (2011) explored derivatives as antimicrobial agents against various bacterial strains.
Other Applications
- In the field of enzyme inhibition, Kaya et al. (2017) synthesized derivatives for selective monoamine oxidase A inhibitory activity.
- Nagalakshmamma et al. (2020) developed compounds for antiviral activity against tobacco mosaic virus.
Metabolic and Pharmacokinetic Studies
- Sharma et al. (2012) examined the metabolism and pharmacokinetics of a related inhibitor in rats, dogs, and humans.
- Gong et al. (2010) identified the metabolites of flumatinib, which contains a similar structure, in chronic myelogenous leukemia patients.
Miscellaneous Research
- Roma et al. (2003) synthesized derivatives as antiplatelet agents.
- Raviña et al. (2000) evaluated compounds for affinity towards dopamine and serotonin receptors as potential antipsychotics.
Propriétés
IUPAC Name |
4-piperazin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGKXFORSQQHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-piperazin-1-yl-3H-pyrimidin-4-one | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

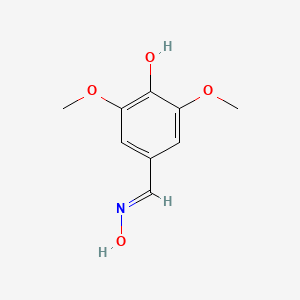
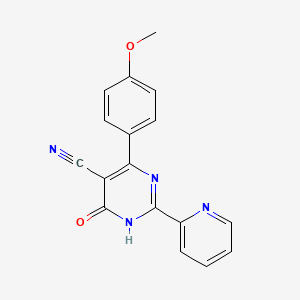
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)
![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)
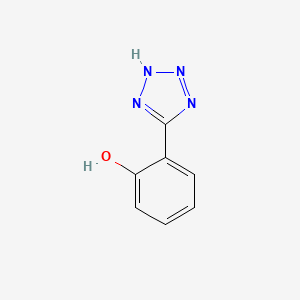
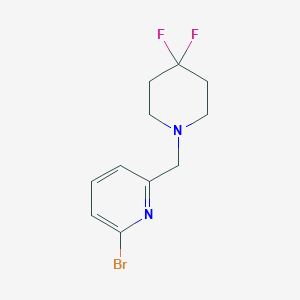
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
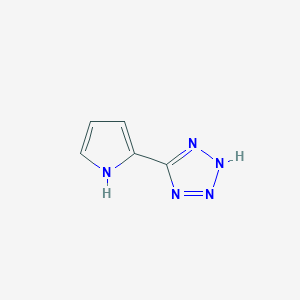
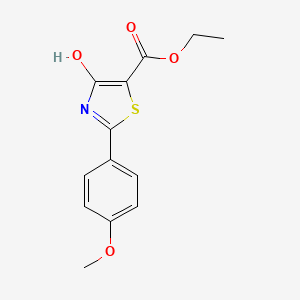
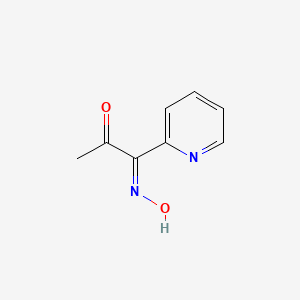
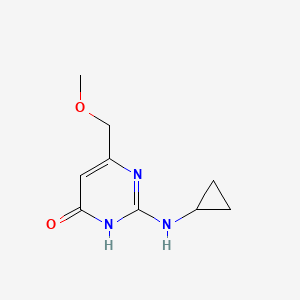
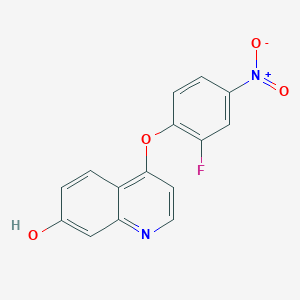
![Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B1417658.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417659.png)